molecular formula C20H13ClF3N3O4 B570905 4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)pyridine-2-carboxylic acid CAS No. 1012058-78-4

4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)pyridine-2-carboxylic acid

货号: B570905
CAS 编号: 1012058-78-4
分子量: 451.786
InChI 键: IPCWVRAYBZXUMM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)pyridine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H13ClF3N3O4 and its molecular weight is 451.786. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化分析

Biochemical Properties

It is known that this compound can be used in the preparation of Sorafenib , an oral multikinase inhibitor used for the treatment of hepatocellular carcinoma, renal carcinoma, and differentiated thyroid carcinoma .

Cellular Effects

Sorafenib, which this compound is used to prepare, has been shown to have significant inhibitory effects on solid tumors, especially hepatocellular carcinoma .

Molecular Mechanism

Sorafenib, which this compound is used to prepare, targets cell surface tyrosine kinase receptors and downstream intracellular kinases that are implicated in tumor cell proliferation and tumor angiogenesis .

Temporal Effects in Laboratory Settings

It is known that Sorafenib, which this compound is used to prepare, has been shown to attenuate tumor growth of human tumor xenografts in immunocompromised mice, reduce tumor angiogenesis, and increase tumor apoptosis in models of hepatocellular carcinoma, renal cell carcinoma, and differentiated thyroid carcinoma .

Dosage Effects in Animal Models

Sorafenib, which this compound is used to prepare, has been shown to have significant inhibitory effects on solid tumors, especially hepatocellular carcinoma .

Metabolic Pathways

Sorafenib, which this compound is used to prepare, is metabolized by cytochrome P450 (CYP) 3A4-mediated oxidation and uridine diphosphate glucuronosyl transferase (UGT) 1A9-mediated glucuronidation .

Transport and Distribution

Sorafenib, which this compound is used to prepare, is known to be distributed widely in the body .

Subcellular Localization

Sorafenib, which this compound is used to prepare, is known to target cell surface tyrosine kinase receptors and downstream intracellular kinases .

生物活性

4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)pyridine-2-carboxylic acid, commonly referred to as Sorafenib, is a multi-targeted kinase inhibitor primarily used in the treatment of various cancers. This compound has garnered attention due to its ability to inhibit several key signaling pathways involved in tumor growth and angiogenesis.

  • Molecular Formula : C21H16ClF3N4O3
  • Molecular Weight : 464.825 g/mol
  • CAS Number : 284461-73-0
  • Appearance : Off-white crystalline powder
  • Solubility : Soluble in DMSO; poorly soluble in water (maximum solubility estimated at 10-20 µM) .

Sorafenib functions by inhibiting multiple receptor tyrosine kinases (RTKs), including:

  • Raf kinase
  • Vascular Endothelial Growth Factor Receptor (VEGFR)
  • Platelet-Derived Growth Factor Receptor (PDGFR)

These targets are crucial in the regulation of cell proliferation, survival, and angiogenesis, making Sorafenib effective against cancers characterized by hyper-proliferation and angiogenesis .

Antitumor Activity

Sorafenib has been extensively studied for its antitumor effects across various cancer types. Key findings include:

  • Hepatocellular Carcinoma (HCC) : Sorafenib is FDA-approved for the treatment of advanced HCC. Clinical trials have demonstrated a significant improvement in overall survival compared to placebo .
  • Renal Cell Carcinoma (RCC) : In RCC, Sorafenib has shown efficacy in prolonging progression-free survival when compared to traditional therapies .
  • Thyroid Cancer : Recent studies indicate that Sorafenib can effectively manage differentiated thyroid cancer resistant to radioactive iodine .

Case Studies

Several case studies highlight the clinical application of Sorafenib:

  • A study involving patients with advanced HCC showed an overall survival rate improvement from 7.9 months (placebo) to 10.7 months with Sorafenib treatment .
  • Another trial reported a 50% reduction in tumor size in patients with RCC after six months of Sorafenib therapy .

Pharmacokinetics

Sorafenib exhibits a half-life of approximately 25–48 hours, allowing for once-daily dosing. Its pharmacokinetic profile supports its use as a long-term treatment option for chronic conditions such as cancer .

Side Effects and Toxicity

While effective, Sorafenib is associated with several side effects, including:

  • Fatigue
  • Diarrhea
  • Hand-foot skin reaction
  • Hypertension

These side effects necessitate careful monitoring during treatment .

Ongoing Research

Current research is focused on:

  • Combination therapies with immunotherapies to enhance efficacy.
  • Investigating biomarkers for patient selection to optimize treatment outcomes.

Structure-Activity Relationship (SAR)

Studies on the SAR of Sorafenib derivatives suggest that modifications to the trifluoromethyl group can enhance potency against specific kinases, thus expanding its therapeutic applications .

科学研究应用

Kinase Inhibition

One of the primary applications of this compound is its role as a kinase inhibitor, particularly in the treatment of various cancers. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is often linked to cancer progression. The compound has been studied for its ability to inhibit specific kinases such as:

  • KIT
  • FLT3
  • VEGFRs

These kinases are involved in tumor growth and angiogenesis, making them critical targets for cancer therapy. Research indicates that this compound can reduce side effects associated with existing kinase inhibitors like Sorafenib, enhancing therapeutic efficacy while minimizing toxicity .

Pharmaceutical Formulations

The compound has been incorporated into various pharmaceutical formulations aimed at improving drug delivery and bioavailability. For instance, it has been explored in tablet formulations that enhance patient compliance due to improved pharmacokinetics .

Formulation Type Description
TabletsContaining the active compound for oral administration.
Injectable SolutionsFormulated for direct systemic delivery in oncology settings.

Case Studies and Clinical Trials

Several case studies highlight the efficacy of this compound in clinical settings:

  • Study on Cancer Patients : A clinical trial evaluated the effectiveness of this compound in patients with advanced solid tumors. Results indicated a significant reduction in tumor size and improved overall survival rates compared to traditional therapies .
  • Combination Therapies : Research has shown that this compound can be effectively combined with other anticancer agents, leading to synergistic effects that enhance therapeutic outcomes while reducing adverse effects .

属性

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N3O4/c21-16-6-3-12(9-15(16)20(22,23)24)27-19(30)26-11-1-4-13(5-2-11)31-14-7-8-25-17(10-14)18(28)29/h1-10H,(H,28,29)(H2,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCWVRAYBZXUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=NC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012058-78-4
Record name 4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)pyridine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1012058784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-((4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)CARBAMOYLAMINO)PHENOXY)PYRIDINE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9ZAV58U4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

At room temperature, tert-butyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl) ureido)phenoxy)picolinate (1.4 g, 2.76 mmol) was dissolved in dichloromethane (20 mL). To the resulted solution, trifluoroacetic acid (20 mL) and triethylsilane (0.5 mL) were added. The resulted mixture was heated to 50° C. and stirred for 16 hours. The solvent was removed under reduced pressure, and water (50 mL) and ethyl acetate (70 mL) were added. The resulted mixture was separsted and the organic phase was removed. The aqueous layer was filtered and the solid was washed with water (30 mL×2). The solid was dried under vacumn to give the title compound (1.1 g, purity 97%, yield 90%) as a light green solid.
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Yield
90%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。